3-Chloro-4,5-dimethylpyridazine
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Overview
Description
3-Chloro-4,5-dimethylpyridazine is a heterocyclic organic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This compound is characterized by the presence of chlorine and two methyl groups attached to the pyridazine ring. Pyridazine derivatives have been extensively studied due to their wide range of biological and pharmacological activities .
Mechanism of Action
Target of Action
3-Chloro-4,5-dimethyl-pyridazine is a derivative of pyridazine, which is known to exhibit a wide range of pharmacological activities Pyridazinone derivatives, a category that includes 3-chloro-4,5-dimethyl-pyridazine, have been found to interact with a variety of biological targets, leading to diverse physiological effects .
Mode of Action
It’s known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 3-Chloro-4,5-dimethyl-pyridazine might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Pyridazinone derivatives have been associated with a wide range of biological activities, suggesting that they may impact multiple biochemical pathways .
Pharmacokinetics
The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs . This suggests that these compounds, including 3-Chloro-4,5-dimethyl-pyridazine, may have favorable ADME properties.
Result of Action
Given the broad spectrum of activities associated with pyridazinone derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
Pyridazine derivatives have been shown to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Pyridazine derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Pyridazine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4,5-dimethylpyridazine typically involves the chlorination of 4,5-dimethyl-pyridazine. One common method is the reaction of 4,5-dimethyl-pyridazine with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:
4,5-dimethyl-pyridazine+PCl5→this compound+POCl3
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4,5-dimethylpyridazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridazine derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dihydropyridazine derivatives.
Scientific Research Applications
3-Chloro-4,5-dimethylpyridazine has been utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for cardiovascular and anti-inflammatory drugs.
Industry: Used in the development of agrochemicals and herbicides
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethyl-pyridazine: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
3-Chloro-pyridazine: Lacks the methyl groups, which can affect its steric and electronic properties.
3,6-Dichloro-pyridazine: Contains an additional chlorine atom, which can influence its reactivity and biological activity
Uniqueness
3-Chloro-4,5-dimethylpyridazine is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical and biological properties. The combination of these substituents can enhance its reactivity in certain chemical reactions and its potential as a pharmacophore in drug design .
Properties
IUPAC Name |
3-chloro-4,5-dimethylpyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-3-8-9-6(7)5(4)2/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVFHXCZBROHDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NC(=C1C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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